molecular formula C17H20BrN3O3 B6997758 N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B6997758
M. Wt: 394.3 g/mol
InChI Key: QYVUMJACXOULFA-UHFFFAOYSA-N
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Description

N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound that features a brominated naphthalene core, an oxadiazole ring, and an acetamide group

Properties

IUPAC Name

N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3/c1-10(22)20-16(2,3)14-19-15(24-21-14)17(23)7-6-11-8-13(18)5-4-12(11)9-17/h4-5,8,23H,6-7,9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVUMJACXOULFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=NOC(=N1)C2(CCC3=C(C2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps:

    Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the desired position.

    Formation of Oxadiazole Ring: The brominated naphthalene is then reacted with appropriate reagents to form the oxadiazole ring.

    Attachment of Acetamide Group: Finally, the acetamide group is introduced through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. The brominated naphthalene core and oxadiazole ring are likely to interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[5-(6-chloro-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide: Similar structure with a chlorine atom instead of bromine.

    N-[2-[5-(6-fluoro-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[2-[5-(6-bromo-2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

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